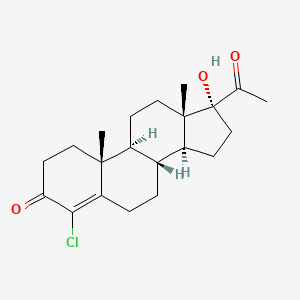

4-Chloro-17-hydroxypregn-4-ene-3,20-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13583-20-5 |

|---|---|

Molecular Formula |

C21H29ClO3 |

Molecular Weight |

364.9 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-acetyl-4-chloro-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H29ClO3/c1-12(23)21(25)11-7-15-13-4-5-16-18(22)17(24)8-9-19(16,2)14(13)6-10-20(15,21)3/h13-15,25H,4-11H2,1-3H3/t13-,14+,15+,19-,20+,21+/m1/s1 |

InChI Key |

HGPYPOGDCXQMFV-FDLPIURMSA-N |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@]34C)Cl)C)O |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)Cl)C)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Chloro 17 Hydroxypregn 4 Ene 3,20 Dione

Stereoselective Synthesis Pathways for the Pregnane (B1235032) Core

The construction of the 4-Chloro-17-hydroxypregn-4-ene-3,20-dione core involves a multi-step process that requires precise control over stereochemistry, particularly at the C-17 position.

Multi-Step Chemical Reactions and Intermediate Derivatization

A common strategy for the synthesis of the 17α-hydroxypregn-4-ene-3,20-dione backbone begins with a more readily available steroid starting material, such as androstenedione (B190577). A key transformation is the introduction of the 17α-hydroxy-20-keto side chain. One patented method describes the addition of acetone (B3395972) cyanohydrin to the 17-carbonyl group of androstenedione under basic conditions (pH 9-11) to form a 17α-hydroxy-17β-cyano intermediate. This is followed by protection of the 3-carbonyl and 17α-hydroxyl groups. Subsequent methylation of the cyano group, typically using a Grignard reagent like methylmagnesium chloride, and hydrolysis of the protecting groups and the resulting imine yields the desired 17α-hydroxyprogesterone google.com.

Specific Reagents and Reaction Conditions for Chlorination and Hydroxylation

The introduction of the chlorine atom at the 4-position of the pregn-4-ene-3,20-dione nucleus is a critical step. While direct chlorination of the Δ4 double bond can be challenging, various reagents and methods have been explored for similar steroid systems.

One approach involves the use of N-chlorosuccinimide (NCS), a versatile reagent for chlorination organic-chemistry.orgresearchgate.net. NCS can act as a source of electrophilic chlorine, potentially reacting with the electron-rich double bond of the enone system in 17α-hydroxyprogesterone. The reaction conditions, such as solvent and temperature, would need to be carefully optimized to favor chlorination at the C-4 position and minimize side reactions. The reaction is often carried out in an inert solvent.

Another potential method for introducing the 4-chloro substituent is through the reaction of a corresponding Δ4,6-diene with hydrochloric acid. A German patent describes the saturation of a glacial acetic acid solution of a 1,2α-methylene-Δ4,6-pregnadiene-17α-ol-3,20-dione-17-acetate with hydrogen chloride gas, leading to the formation of a 6-chloro derivative google.com. A similar principle could potentially be adapted for the synthesis of a 4-chloro derivative from a suitable diene precursor.

The stereoselective introduction of the 17α-hydroxyl group is typically achieved early in the synthetic sequence, as described in the conversion of androstenedione to 17α-hydroxyprogesterone google.com. The addition of the cyano group at C-17 from the less hindered α-face establishes the desired stereochemistry.

Yield, Purity, and Stereochemical Control in Synthesis

The chlorination step requires careful control to achieve regioselectivity for the C-4 position and to control the stereochemistry of the newly formed chiral center at C-4, if applicable, depending on the reaction mechanism. The final product would require purification, likely through chromatographic techniques, to isolate the desired isomer with high purity.

Derivatization Strategies for Structure-Activity Relationship Studies

To explore the structure-activity relationships of this compound, various derivatives are synthesized and their biological activities are evaluated.

Esterification of the 17-Hydroxyl Group

The 17α-hydroxyl group is a common site for modification. Esterification of this tertiary alcohol can significantly impact the compound's pharmacokinetic and pharmacodynamic properties. A variety of esters can be prepared to investigate the effects of different acyl groups on activity.

A general and efficient method for the esterification of sterically hindered 17-hydroxy steroids involves the use of an appropriate acid anhydride (B1165640) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst google.com. This method allows for the reaction to proceed under mild conditions, often at room temperature, to give nearly quantitative yields of the desired 17-ester google.com. For instance, reacting the steroid with an alkanoic acid anhydride and DMAP, often in the presence of a tertiary amine like triethylamine (B128534) to neutralize the acid formed, can produce the corresponding 17-alkanoate ester google.com. The use of trifluoroacetic anhydride with a polycarboxylic acid has also been described for the esterification of tertiary steroid 17-alcohols google.com.

A series of corticosteroid 17α-esters containing functional groups have been prepared to modulate their activity profiles nih.gov. This strategy can be applied to this compound to explore how different ester functionalities at C-17 influence its biological effects.

| Ester Type | General Structure | Potential Influence on Activity |

| Alkanoates | R-C(=O)O- | Modulates lipophilicity and duration of action |

| Heterocyclic Aromatic Esters | Ar-C(=O)O- | Can introduce additional binding interactions |

| Functionalized Esters | X-(CH2)n-C(=O)O- | Allows for fine-tuning of properties through the functional group X |

Introduction of Other Functional Groups

Beyond esterification at C-17, other functional groups can be introduced at various positions on the steroid nucleus to probe the SAR. The term "functional group" in organic chemistry refers to specific groups of atoms within molecules that are responsible for the characteristic chemical reactions of those molecules fsu.eduyoutube.comkhanacademy.orgwikipedia.orglibretexts.org.

For instance, modifications at C-6, C-9, or C-16 have been extensively studied in other steroid series to enhance potency or selectivity. The introduction of a 6α-fluoro group, for example, is known to have less of a salt-retaining effect than a 9α-fluoro group. The synthesis of a 4-chloro-17β-hydroxymethyl-17α-methyl-18-norandrosta-4,13-diene-3α-ol, a metabolite of an anabolic steroid, highlights the complexity of modifications that can be made to the steroid scaffold nih.gov.

In the context of this compound, further modifications could include:

Introduction of a double bond at C-1 or C-6: This can alter the conformation of the A-ring and influence receptor binding.

Alkylation at C-6 or C-16: Methyl or other small alkyl groups can affect metabolic stability and receptor interaction.

Modification of the C-20 ketone: Reduction to a hydroxyl group or formation of other derivatives can impact activity.

These derivatization strategies provide a library of compounds that allow for a systematic investigation of the structural requirements for a desired biological activity.

Biotransformation and Enzymatic Synthesis Approaches

The synthesis of complex steroid molecules such as this compound can be approached through innovative and highly specific biological methods. These techniques, which include microbial transformation and enzymatic reactions, offer alternatives to traditional chemical synthesis, often providing advantages in stereoselectivity and regioselectivity, and employing milder reaction conditions. nih.govresearchfloor.org Such biotransformation routes are pivotal in the pharmaceutical industry for the production of steroid-based drugs. nih.govslideshare.net

Microbial Transformation of Pregnane Precursors

Microbial transformation is a well-established strategy for modifying the structure of steroid precursors. researchfloor.org Various microorganisms, including fungi and bacteria, possess a wide array of enzymes capable of carrying out specific chemical alterations on the steroid nucleus. davidmoore.org.uk These reactions can include hydroxylations, dehydrogenations, and other modifications that are often challenging to achieve through conventional chemical means. davidmoore.org.uk

While direct microbial synthesis of this compound from a precursor is not extensively documented in publicly available scientific literature, the biotransformation of its non-chlorinated analog, 17α-hydroxyprogesterone, has been studied. For instance, the filamentous fungus Isaria farinosa has been shown to hydroxylate 17α-hydroxyprogesterone at the 6β and 12β positions, demonstrating the capability of microorganisms to modify the pregnane skeleton. mdpi.com Similarly, other fungi have been reported to introduce hydroxyl groups at various positions on the progesterone (B1679170) molecule. mdpi.com

The general process of microbial steroid transformation involves incubating the precursor steroid with a selected microbial culture. The microorganisms' enzymatic machinery then modifies the substrate, and the resulting products are extracted and purified. The table below illustrates examples of microbial transformations of pregnane and related steroid precursors, highlighting the diversity of reactions that can be achieved.

| Microorganism | Precursor Substrate | Major Transformed Product(s) | Reaction Type |

| Isaria farinosa | 17α-Hydroxyprogesterone | 6β,17α-Dihydroxyprogesterone | Hydroxylation |

| Nocardia species | 19-Hydroxyprogesterone | 3-Hydroxy-19-norpregna-1,3,5(10)-trien-20-one | Aromatization |

| Septomyxa affinis | 19-Hydroxyprogesterone | Estrone | Aromatization and side-chain cleavage |

This table presents examples of microbial transformations of related pregnane precursors to illustrate the types of modifications possible, as direct microbial synthesis of this compound is not widely reported.

Although enzymatic halogenation of steroids has been a subject of research, specific microbial systems for the chlorination of pregnane precursors at the C-4 position to produce the target compound are not well-documented in the available literature. nih.gov However, the ability of some bacteria to metabolize halogenated aromatic compounds suggests the potential for such enzymatic capabilities to exist in nature. nih.gov

Enzymatic Hydrolysis of Steroid Esters

Enzymatic hydrolysis is a common method for the de-esterification of steroid esters to yield the corresponding active steroid hormone. This process is particularly relevant in the final steps of steroid synthesis, where protective ester groups are removed. Lipases are a class of enzymes frequently employed for this purpose due to their high efficiency and specificity under mild conditions.

There is no specific information available in the searched literature detailing the enzymatic hydrolysis of an ester of this compound. However, the principle can be inferred from studies on analogous steroid esters. For example, the enzymatic hydrolysis of testosterone (B1683101) esters to produce testosterone is a well-described process.

The general reaction for the enzymatic hydrolysis of a steroid ester is as follows:

Steroid-Ester + H₂O --(Lipase)--> Steroid-Alcohol + Carboxylic Acid

This reaction is typically carried out in an aqueous buffer system at a controlled pH and temperature to ensure optimal enzyme activity. The choice of lipase (B570770) can be critical to the success and efficiency of the hydrolysis.

While direct evidence is lacking for the target compound, it is plausible that an esterified form of this compound could be hydrolyzed by a suitable lipase to yield the final product. This approach would be consistent with established practices in steroid chemistry for the synthesis of other hydroxy-steroids.

Structure Activity Relationship Sar Studies of 4 Chloro 17 Hydroxypregn 4 Ene 3,20 Dione and Analogues

Influence of the 4-Chloro Substitution on Biological Efficacy

The introduction of a chlorine atom at the C-4 position of the pregnane (B1235032) scaffold is a significant modification that directly influences the electronic environment of the A-ring. This alteration is critical in modulating the biological activity of the steroid.

Electronegativity Effects of Ring A Halogenation

The halogenation of the A-ring, such as the introduction of a chlorine atom at the C-4 position, imparts distinct electronegative properties to this part of the molecule. Chlorine, being an electronegative atom, withdraws electron density from the surrounding carbon framework. This electronic shift can influence the molecule's binding affinity to target receptors and affect its metabolic stability.

Studies on related halogenated pregnane derivatives have demonstrated the profound impact of electronegativity on biological outcomes. For instance, research on C-6 halogenated progesterone (B1679170) derivatives highlights how the nature of the halogen atom can dictate the compound's effect on enzymes like 5α-reductase. A comparison between a C-6 chloro-substituted and a C-6 bromo-substituted derivative showed differential effects on the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT). The difference in activity was attributed to the differing electronegativity of chlorine and bromine. nih.gov Specifically, the derivative with the less electronegative halogen (bromine) was a more effective inhibitor of 5α-reductase. nih.gov Conversely, increasing the electronegativity with a chlorine atom resulted in a much lower inhibitory effect on the enzyme. nih.gov This principle suggests that the 4-chloro substitution on 4-Chloro-17-hydroxypregn-4-ene-3,20-dione similarly alters the electronic character of the A-ring's α,β-unsaturated ketone system, a key feature for receptor interaction.

Interactive Table: Effect of Halogen Electronegativity on Enzyme Inhibition Users can sort the table by clicking on the headers.

| Halogen at C-6 | Relative Electronegativity | Effect on 5α-reductase Activity |

| Bromo | Lower | Inhibited Testosterone to DHT conversion nih.gov |

| Chloro | Higher | Lower inhibitory effect on T to DHT conversion nih.gov |

Significance of the 17-Hydroxyl Group and its Chemical Modifications

The 17-hydroxyl (-OH) group is a cornerstone of the biological activity of many steroid hormones. In the parent compound, 17α-hydroxyprogesterone, this group establishes it as a crucial metabolic intermediate in the synthesis of vital steroids, including cortisol. rupahealth.comhealthmatters.iomedlineplus.gov The adrenal glands and gonads produce 17α-hydroxyprogesterone from progesterone, and its presence is fundamental for the subsequent enzymatic conversions that lead to glucocorticoids and sex steroids. rupahealth.com

Impact of 17-Acetoxyl and Other Esters on Activity Profiles

Modification of the 17-hydroxyl group, particularly through esterification, is a common and effective strategy in medicinal chemistry to enhance the pharmacological properties of steroidal compounds. Converting the 17-hydroxyl group to a 17-acetoxyl group (-OCOCH₃) often leads to a significant increase in progestational activity and can improve the oral bioavailability of the compound. Research into various synthetic progestins has shown that the addition of the 17-acetoxy group is a key feature of many potent, orally active agents. acs.org This modification can enhance the molecule's lipophilicity, which may improve its absorption and distribution, and can also protect the 17-position from rapid metabolic inactivation, thereby prolonging the compound's biological half-life.

Interactive Table: Impact of 17-Position Modification on Progestin Properties Users can sort the table by clicking on the headers.

| Group at C-17 | General Property | Common Effect on Activity Profile |

| Hydroxyl (-OH) | Precursor in steroid synthesis rupahealth.com | Serves as a key intermediate for other hormones rupahealth.comhealthmatters.io |

| Acetoxyl (-OCOCH₃) | Ester derivative | Often enhances potency and oral activity acs.org |

Contribution of the Pregn-4-ene-3,20-dione Skeleton to Activity

The pregn-4-ene-3,20-dione structure forms the fundamental backbone of progesterone and its derivatives, and is essential for their progestational activity. nih.govepa.gov This core skeleton, characterized by a double bond between carbons 4 and 5 (Δ⁴) and ketone groups at positions 3 and 20, is the archetypal structure for binding to the progesterone receptor. The spatial arrangement of the four rings and the specific orientation of the functional groups are critical for inducing the conformational changes in the receptor that are necessary to trigger a biological response. nih.gov

Comparative Analysis with Other Pregnane Skeletons (e.g., Pregn-5-en-3β-ol)

To understand the importance of the pregn-4-ene-3,20-dione skeleton, it is useful to compare it with other pregnane structures, such as pregn-5-en-3β-ol (the chemical name for pregnenolone). Pregnenolone (B344588) is a precursor in the biosynthesis of progesterone and many other steroid hormones. capes.gov.brnih.gov However, it lacks the key structural features of the pregn-4-ene-3,20-dione framework. Pregnenolone has a double bond at C5-C6 and a hydroxyl group at the 3β-position, in contrast to the C4-C5 double bond and 3-keto group found in progesterone and its active analogues. capes.gov.br These differences are responsible for the significantly lower progestational activity of pregnenolone compared to progesterone. The conversion of pregnenolone to progesterone by the enzyme 3β-hydroxysteroid dehydrogenase/δ⁵⁻⁴-isomerase is a critical step in steroidogenesis, highlighting the necessity of the pregn-4-ene-3,20-dione structure for potent biological activity at the progesterone receptor. nih.gov

Interactive Table: Comparison of Pregnane Skeletons Users can sort the table by clicking on the headers.

| Feature | Pregn-4-ene-3,20-dione (Progesterone) | Pregn-5-en-3β-ol (Pregnenolone) |

| Double Bond Position | C-4 to C-5 epa.gov | C-5 to C-6 capes.gov.br |

| C-3 Functional Group | Ketone (=O) epa.gov | Hydroxyl (-OH) capes.gov.br |

| Biological Role | Active progestational hormone nih.gov | Precursor to other steroid hormones nih.gov |

Role of Other Structural Features in Biological Interactions

Beyond the primary substitutions and the core skeleton, other structural features can fine-tune the biological interactions of a progestin, often leading to off-target effects. Synthetic progestins can interact with other steroid receptors, including the glucocorticoid, androgen, and mineralocorticoid receptors. nih.gov These interactions are highly dependent on the specific three-dimensional shape and electronic properties of the entire molecule.

Effects of Modifications at the 20-Position Side Chain

The side chain at the C-17 position of the pregnane skeleton, which includes the acetyl group at C-20, is a key determinant of biological activity. Modifications at this position can significantly impact the interaction of the steroid with its target receptors.

Research into 17α-hydroxyprogesterone derivatives has shown that the nature of the substituent at the 17α-position, which is in close proximity to the 20-keto group, plays a crucial role in the antiandrogenic activity of 4-chloro-17α-hydroxypregn-4-ene-3,20-dione analogues. A study on a series of 4-haloprogesterone derivatives revealed that esterification of the 17α-hydroxyl group significantly influences antiandrogenic potency. For instance, compounds with a C-17 benzoyloxy moiety demonstrated higher antiandrogenic activity compared to those with a 17-acetoxy group. The free alcohol derivatives exhibited the lowest activity, suggesting that an ester group at C-17 is a key requirement for potent antiandrogenic effects in this class of compounds.

While direct modifications of the 20-keto group of this compound are not extensively reported in publicly available literature, the broader class of steroidal oximes and hydrazones has been investigated for various biological activities. nih.govnih.govresearchgate.net Oximes, formed by the reaction of a ketone with hydroxylamine, and hydrazones, resulting from the reaction with hydrazine, introduce a C=N bond that can alter the electronic and steric properties of the side chain. These modifications can lead to a range of biological effects, including anticancer, anti-inflammatory, and antimicrobial activities. nih.govnih.govresearchgate.net It is plausible that the conversion of the 20-keto group of this compound to an oxime or a hydrazone could modulate its biological profile, potentially enhancing its interaction with target proteins or altering its metabolic stability. nih.gov

| Compound/Modification | Observed Biological Activity | Reference |

| 17α-benzoyloxy-4-chloro-4-pregnene-3,20-dione | High antiandrogenic activity | |

| 17α-acetoxy-4-chloro-4-pregnene-3,20-dione | Moderate antiandrogenic activity | |

| 4-chloro-17α-hydroxy-4-pregnene-3,20-dione | Low antiandrogenic activity | |

| General Steroidal Oximes | Anticancer, anti-inflammatory, antibacterial, antifungal, antiviral activities | nih.gov |

| General Steroidal Hydrazones | Anticancer, anticonvulsant, analgesic, anti-inflammatory, antimicrobial activities | nih.govresearchgate.net |

Impact of Additional Spiro-Heterocyclic Moieties on Steroid Framework

The incorporation of spiro-heterocyclic moieties into the steroid framework is a synthetic strategy employed to create novel analogues with unique pharmacological profiles. Attaching a heterocyclic ring to the steroid nucleus in a spirocyclic fashion can rigidly constrain the conformation of the molecule and introduce new points of interaction with biological targets.

While specific examples of spiro-heterocyclic derivatives of this compound are not widely documented, research on other steroidal scaffolds provides insight into the potential impact of such modifications. For example, the synthesis of spiro-isoxazoline and spiro-isoxazolidine derivatives of α-santonin has yielded compounds with significant anticancer activity. nih.gov One such derivative demonstrated potent cytotoxicity against various human cancer cell lines and was found to induce apoptosis. nih.gov Similarly, novel spiro derivatives of parthenin (B1213759) have shown improved anticancer activity and reduced toxicity compared to the parent compound. nih.gov

The introduction of a spiro-thiazolidine ring is another modification of interest, as thiazolidinone-containing compounds are known to exhibit a wide range of pharmacological activities. It is hypothesized that the addition of such a moiety to the pregnane skeleton of this compound could lead to novel compounds with potential therapeutic applications.

| Spiro-Heterocyclic Moiety | Potential Impact on Biological Activity | Reference |

| Spiro-isoxazolidine | Enhanced anticancer activity, induction of apoptosis | nih.gov |

| Spiro-isoxazoline | Potential for improved anticancer activity | nih.gov |

| General Spiro Parthenin Derivatives | Improved anticancer activity with reduced toxicity | nih.gov |

| Spiro-thiazolidine | Potential for diverse pharmacological activities including antimicrobial and anticancer effects |

In Silico Approaches in Predicting Structure-Activity Relationships

In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools in modern drug discovery that can predict the biological activity of compounds and elucidate their interactions with target proteins at a molecular level. unicamp.brnih.govnih.gov These computational approaches can significantly streamline the drug development process by prioritizing the synthesis of compounds with the highest potential for desired therapeutic effects.

Molecular docking simulations can provide insights into the binding modes of this compound and its analogues within the ligand-binding pocket of target receptors, such as the progesterone receptor. nih.gov By analyzing the interactions between the ligand and the amino acid residues of the receptor, it is possible to understand the structural basis for the observed biological activity and to design modifications that could enhance binding affinity and selectivity. For example, docking studies of 4-azapregnene derivatives have been used to explore their affinity for various steroid targets. nih.gov

While specific QSAR and molecular docking studies on this compound are not extensively found in the public domain, the application of these methods to the broader class of pregnane derivatives suggests their utility in guiding the design of novel analogues with tailored pharmacological profiles. unicamp.brnih.govnih.gov

Molecular and Cellular Mechanisms of Action: in Vitro Investigations

Steroid Receptor Interaction Dynamics

The biological activity of steroid hormones is primarily mediated through their binding to specific intracellular receptors. The interaction of 4-Chloro-17-hydroxypregn-4-ene-3,20-dione with these receptors, particularly the androgen receptor, is a critical aspect of its mechanism of action.

Research has demonstrated that this compound exhibits antiandrogenic properties. A study by Bratoeff and colleagues in 1999 investigated the pharmacological activity of several pregnane (B1235032) derivatives, including this compound (referred to as compound 14 in the study) nih.govpharm.or.jp. The antiandrogenic activity was assessed by observing the reduction in the weight of seminal vesicles in gonadectomized hamsters nih.govpharm.or.jp. The results indicated that this compound possesses antiandrogenic effects, suggesting its ability to modulate androgen receptor function nih.govpharm.or.jp. However, the study also noted that the free alcohol form of this compound exhibited lower antiandrogenic activity compared to its esterified counterparts nih.govpharm.or.jp. This suggests that while there is an interaction with the androgen receptor, the specific chemical structure influences the potency of this interaction.

The aforementioned study by Bratoeff et al. also provides a basis for comparative analysis with related steroids nih.govpharm.or.jp. The research included a series of 4-halo progesterone (B1679170) derivatives with different substituents at the C-17 position. It was observed that compounds with a C-17 benzoyloxy moiety demonstrated the highest antiandrogenic activity, followed by those with a 17-alpha acetoxy group nih.govpharm.or.jp. In contrast, this compound, which has a free hydroxyl group at the 17α position, showed a comparatively lower antiandrogenic effect nih.govpharm.or.jp. This structure-activity relationship highlights the importance of the C-17 substituent in modulating the interaction with the androgen receptor. Specifically, the presence of an ester group at C-17 appears to be a crucial requirement for high antiandrogenic activity within this class of compounds nih.govpharm.or.jp.

Further comparative context can be drawn from studies on other progestins. For instance, research on medroxyprogesterone acetate (B1210297) (MPA) and norethisterone acetate (NET-A) revealed that these synthetic progestins have a binding affinity for the human androgen receptor similar to that of the natural androgen 5α-dihydrotestosterone (DHT) nih.gov. While direct quantitative binding data for this compound is not available in the reviewed literature, the qualitative antiandrogenic activity places it within the spectrum of progesterone derivatives that can interact with the androgen receptor.

The translocation of the steroid-receptor complex into the nucleus is a pivotal step in mediating the genomic effects of the ligand. While specific studies on the nuclear translocation of the this compound-receptor complex in cell-free systems are not detailed in the available literature, general mechanisms of progesterone receptor translocation provide a framework for understanding this process.

Upon binding a ligand, the progesterone receptor undergoes a conformational change, dimerizes, and is then transported into the nucleus wikipedia.orgnih.gov. This process is facilitated by nuclear localization signals (NLS) within the receptor protein cell.comoup.com. Studies on progesterone receptor mutants have identified both constitutive and hormone-dependent NLS regions that govern its nuclear import cell.comoup.com. It is plausible that this compound, upon binding to the androgen receptor, induces a similar conformational change that facilitates the nuclear translocation of the receptor-ligand complex, leading to the observed antiandrogenic effects.

Enzymatic Inhibition Profiles

In addition to receptor binding, the interaction of this compound with key enzymes in steroid metabolism is a significant aspect of its molecular mechanism.

The enzyme 5α-reductase is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). Inhibition of this enzyme is a key mechanism for antiandrogenic drugs. The study by Bratoeff et al. (1999) investigated the inhibitory effect of this compound and related compounds on the conversion of testosterone to DHT nih.govpharm.or.jp. Their findings indicated that certain 4-chloro-4-pregnene derivatives, specifically those with a 17-alpha acetoxy or benzoyloxy group, exhibited a "much higher inhibitory activity" on this conversion than the established 5α-reductase inhibitor, finasteride nih.govpharm.or.jp. Although the study did not provide a specific inhibitory value for this compound itself, it demonstrated that the 4-chloro-4-pregnene scaffold is a potent structural basis for 5α-reductase inhibition.

While the Bratoeff et al. study qualitatively described the potent inhibitory activity of related compounds, it did not report specific IC50 values for this compound against 5α-reductase isozymes nih.govpharm.or.jp. IC50 values are a critical quantitative measure of a compound's inhibitory potency. For context, studies on other pregnane derivatives have reported IC50 values for 5α-reductase inhibition. For example, progesterone itself has been shown to have a potent inhibitory activity with an IC50 value of 6.5 nM against rat prostatic testosterone 5α-reductase mdpi.com. The statement that related chlorinated pregnene derivatives have a "much higher inhibitory activity" than finasteride, which is a potent inhibitor of 5α-reductase type 2, suggests that these compounds, including potentially this compound, are highly effective inhibitors of this enzyme nih.govpharm.or.jp. The lack of specific IC50 data for this compound underscores an area for future quantitative investigation to precisely characterize its inhibitory profile against both 5α-reductase type 1 and type 2.

Table 1: Investigated Activities of this compound and Related Compounds

| Compound | Androgen Receptor Interaction | 5α-Reductase Inhibition |

|---|---|---|

| This compound | Exhibited antiandrogenic activity, suggesting AR modulation. nih.govpharm.or.jp | Implied inhibitory activity based on the 4-chloro-4-pregnene scaffold. |

| 17α-acetoxy-4-chloro-4-pregnene-3,20-dione | Showed antiandrogenic activity. | Demonstrated much higher inhibitory activity than finasteride. nih.govpharm.or.jp |

| 17α-benzoyloxy-4-chloro-4-pregnene-3,20-dione | Displayed the highest antiandrogenic activity in the series. nih.govpharm.or.jp | Showed a much higher inhibitory activity than finasteride. nih.govpharm.or.jp |

| Progesterone | Binds to the androgen receptor. nih.gov | Potent inhibitor with an IC50 of 6.5 nM (rat prostate). mdpi.com |

| Finasteride | N/A | Established 5α-reductase inhibitor. |

Inhibition of 5α-Reductase Isozymes (Type 1 and Type 2)

Differential Selectivity for 5α-Reductase Types

In vitro studies have demonstrated that this compound is an inhibitor of both type 1 and type 2 isoforms of 5α-reductase. nih.gov The presence of a chlorine atom at the C-4 position, combined with the C-4 conjugated system, contributes to this inhibitory activity against both enzyme types. nih.gov Research into a series of progesterone derivatives indicates that increasing the electronegativity of the steroid's A-ring leads to a more significant inhibitory effect on 5α-reductase type 1. nih.gov However, this same structural modification did not correspond to a similar increase in inhibitory activity against the type 2 isozyme. nih.gov

Further investigation has shown that this compound also binds to the androgen receptor, a characteristic shared with its bromo-analog and the parent compound, 17α-hydroxyprogesterone. nih.gov

| Compound | 5α-Reductase Type 1 Inhibition | 5α-Reductase Type 2 Inhibition | Reference |

|---|---|---|---|

| This compound | Yes | Yes | nih.gov |

Interaction with 17α-Hydroxylase/C17,20-Lyase

A review of the available scientific literature did not yield specific data concerning the direct interaction of this compound with the 17α-hydroxylase/C17,20-lyase enzyme complex (CYP17A1).

Modulation of Other Steroidogenic Enzymes

There is currently no specific information available in the reviewed literature detailing the modulatory effects of this compound on other steroidogenic enzymes, such as aromatase (CYP19A1) or 3β-hydroxysteroid dehydrogenase (3β-HSD).

Cellular Effects in Model Systems (Excluding Human Cells)

Regulation of Cellular Processes in Isolated Tissues or Cell Lines (e.g., prostate cells, but not human-derived)

Specific research on the regulatory effects of this compound on cellular processes in isolated non-human tissues or cell lines, including non-human prostate cells, is not available in the current body of scientific literature.

Preclinical Pharmacological Investigations: in Vivo Animal Models

Antiandrogenic Activities in Animal Models

The antiandrogenic properties of 4-Chloro-17-hydroxypregn-4-ene-3,20-dione have been evaluated in animal models by assessing its ability to counteract the effects of androgens on target organs.

Effects on Prostate and Seminal Vesicle Growth

Research in gonadectomized hamsters has demonstrated that this compound possesses antiandrogenic activity, as evidenced by its ability to reduce the weight of seminal vesicles. nih.gov In these studies, the compound's effect is measured by its capacity to inhibit the growth of these androgen-sensitive tissues, which is typically stimulated by the administration of exogenous androgens in castrated animals. The reduction in the weight of the seminal vesicles serves as a key indicator of the compound's antiandrogenic potential. nih.gov

Comparative In Vivo Pharmacological Activity with Reference Compounds

The antiandrogenic activity of this compound has been compared with other pregnane (B1235032) derivatives. nih.gov In a study evaluating a series of pregnane compounds, this compound, a free alcohol, exhibited lower antiandrogenic activity compared to its esterified counterparts. nih.gov Specifically, derivatives with a C-17 benzoyloxy or acetoxy group showed a more potent reduction in the weight of seminal vesicles in gonadectomized hamsters. nih.gov This suggests that the presence of an ester moiety at the C-17 position may be a significant factor for enhanced antiandrogenic activity within this class of steroids. nih.gov

Table 1: Comparative Antiandrogenic Activity of Pregnane Derivatives

| Compound | C-17 Substituent | Relative Antiandrogenic Activity |

|---|---|---|

| 17α-benzoyloxy-4-chloro-4-pregnene-3,20-dione | Benzoyloxy | Highest |

| 17α-acetoxy-4-chloro-4-pregnene-3,20-dione | Acetoxy | High |

| This compound | Hydroxy (free alcohol) | Lower |

Source: nih.gov

Metabolic Transformation and Fate in Animal Systems

As of the current literature review, there are no specific studies detailing the metabolic transformation and fate of this compound in animal systems. While research on structurally related compounds such as chlormadinone (B195047) acetate (B1210297) indicates metabolic pathways involving reduction, hydroxylation, deacetylation, and conjugation, direct evidence for the biotransformation of this compound is not available.

Biotransformation Pathways in Animal Tissues (e.g., liver, epididymis)

There is no reported information on the specific biotransformation pathways of this compound in animal tissues like the liver and epididymis.

Identification of Animal Metabolites

There are no reported studies that have identified the animal metabolites of this compound.

Investigation of Other Potential Biological Activities in Animal Models

Currently, there are no published reports on the investigation of other potential biological activities of this compound in animal models beyond its antiandrogenic effects.

Anti-Hyperlipidemic Studies in Animal Models

There is currently no available scientific literature detailing in vivo studies on the anti-hyperlipidemic effects of this compound in animal models.

Anti-Oxidant Activity Assessment in Animal Models

There is currently no available scientific literature detailing the assessment of in vivo anti-oxidant activity of this compound in animal models.

Anticancer Activity in Animal Tumor Models

There is currently no available scientific literature detailing studies on the anticancer activity of this compound in animal tumor models. Research on structurally related compounds, such as certain 4-azapregnene derivatives, has shown some antiproliferative activity in cell lines, but these are distinct molecules from this compound.

Neuroprotective Effects in Animal Models (for related pregnane analogs)

While direct studies on the neuroprotective effects of this compound are not available, research on related pregnane analogs, such as progesterone (B1679170) and its metabolite allopregnanolone (B1667786), has demonstrated significant neuroprotective properties in various animal models of neurological disorders.

Progesterone has shown beneficial effects in models of traumatic brain injury, stroke, and neurodegenerative diseases. nih.gov In animal models of spinal cord injury, progesterone has been observed to promote myelin repair. Studies in Wobbler mice, a model for amyotrophic lateral sclerosis (ALS), have indicated that progesterone can reduce motoneuron degeneration and astrogliosis. mdpi.com

Allopregnanolone, a metabolite of progesterone, has also been a focus of neuroprotective research. It has shown positive effects in animal models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. mdpi.com For instance, in mouse models of Alzheimer's disease, allopregnanolone has been found to decrease the levels of beta-amyloid plaques and improve cognitive function.

It is important to emphasize that these findings pertain to related pregnane analogs and cannot be directly extrapolated to this compound. The introduction of a chloro- group at the C4 position can significantly alter the biological activity of the steroid nucleus.

Analytical Methodologies in Research of 4 Chloro 17 Hydroxypregn 4 Ene 3,20 Dione

Extraction and Purification Techniques from Biological Matrices (Animal)

The initial step in the analysis of 4-Chloro-17-hydroxypregn-4-ene-3,20-dione from animal-derived biological matrices, such as plasma, urine, or tissue, involves its extraction and purification to remove interfering substances. The choice of method depends on the nature of the sample and the subsequent analytical technique.

Commonly, steroids are isolated from natural sources through extraction with organic solvents in which they are more soluble than in the aqueous environment of biological fluids and tissues. britannica.com An initial treatment with an alcoholic solvent like methanol (B129727) or ethanol (B145695) can serve to dehydrate the sample, precipitate proteins, and dissolve a wide range of steroids. britannica.com For more complex matrices, a saponification step using a mild alkali may be employed to hydrolyze esters, although this must be done cautiously to avoid degradation of the target analyte. britannica.com

Modern analytical workflows frequently employ solid-phase extraction (SPE) and liquid-liquid extraction (LLE) for cleaner sample extracts. nih.gov LLE, using solvents like methyl tert-butyl ether (MTBE), ethyl acetate (B1210297), or dichloromethane, is a common technique. nih.gov For instance, in the analysis of similar steroids like 17α-hydroxyprogesterone, diethyl ether has been used for extraction from serum. nih.gov

SPE offers a more controlled and often more efficient cleanup. Various sorbents can be used depending on the polarity of the steroid and the matrix. For steroids of intermediate polarity, reversed-phase cartridges (e.g., C18) are frequently utilized. A general procedure involves conditioning the cartridge, loading the sample, washing away interfering polar compounds, and finally eluting the steroid of interest with a less polar solvent. In the analysis of other steroids, a 10-fold dilution of the sample prior to SPE has been shown to minimize matrix effects. researchgate.net

To ensure the accuracy of the quantification, a known amount of a radiolabeled or stable isotope-labeled internal standard of the analyte is often added to the sample before extraction. The recovery of the internal standard is then used to correct for any losses during the extraction and purification process. britannica.com

Table 1: Common Extraction and Purification Techniques for Steroids from Biological Matrices

| Technique | Principle | Common Solvents/Sorbents | Application Notes |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (aqueous sample and organic solvent). | Diethyl ether, Methyl tert-butyl ether (MTBE), Ethyl acetate, Dichloromethane. nih.govnih.gov | A traditional and widely used method. The choice of solvent is critical for extraction efficiency. |

| Solid-Phase Extraction (SPE) | Adsorption of the analyte from a liquid sample onto a solid sorbent, followed by elution with a suitable solvent. | C18, HLB (Hydrophilic-Lipophilic Balance) cartridges. nih.gov | Offers cleaner extracts and can be automated for high-throughput analysis. |

| Protein Precipitation | Removal of proteins from plasma or serum by adding a precipitating agent. | Acetonitrile (B52724), Methanol. nih.gov | A simple and rapid sample preparation step, often used before LLE or SPE. |

Chromatographic and Spectrometric Detection and Quantification

Following extraction and purification, various chromatographic and spectrometric techniques are employed for the detection and quantification of this compound.

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For steroids, which often have low volatility, derivatization is typically required prior to analysis. GC-MS offers high sensitivity and specificity, particularly when operated in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode. nih.gov

In the context of doping control, GC-MS is a standard method for the analysis of anabolic steroids and their metabolites. nih.gov For chlorinated steroids, such as the metabolites of dehydrochloromethyltestosterone (DHCMT), GC-MS/MS has been successfully applied. dshs-koeln.de The analysis of this compound would likely follow a similar protocol, involving derivatization to enhance volatility and improve chromatographic properties. The mass spectrum of the derivatized compound provides a characteristic fragmentation pattern that can be used for identification.

Table 2: Illustrative GC-MS Parameters for the Analysis of a Related Chlorinated Steroid Metabolite

| Parameter | Value | Reference |

| Gas Chromatograph | Agilent 6890N | researchgate.net |

| Mass Spectrometer | Agilent 5975 | researchgate.net |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) | researchgate.net |

| Injection Mode | Splitless | researchgate.net |

| Oven Temperature Program | Initial 180°C, ramp to 240°C, then to 310°C | researchgate.net |

| Ionization Mode | Electron Ionization (EI) at 70 eV | researchgate.net |

| Detection Mode | Selected Ion Monitoring (SIM) or MS/MS | dshs-koeln.de |

High-performance liquid chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is another highly sensitive and specific method for the analysis of steroids in biological matrices. nih.gov A significant advantage of LC-MS/MS over GC-MS is that derivatization is often not required, simplifying sample preparation. researchgate.net

Reverse-phase HPLC is the most common mode of separation for steroids. A C18 column is frequently used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. nih.govsielc.com For the analysis of 17α-hydroxyprogesterone, a closely related compound, a method using a Waters C18 Symmetry analytical column with a mobile phase of methanol and ammonium (B1175870) hydroxide (B78521) in water has been reported. nih.gov This method demonstrated good linearity, sensitivity, and the ability to separate isobaric interferences. nih.gov A similar approach would be applicable to this compound.

Table 3: Example HPLC Conditions for the Analysis of a Structurally Similar Steroid

| Parameter | Description | Reference |

| HPLC System | Waters 2795 | nih.gov |

| Column | Waters C18 Symmetry (3.5 µm, 2.1 x 50 mm) | nih.gov |

| Guard Column | Waters C18 Symmetry (2.1 x 10 mm) | nih.gov |

| Mobile Phase A | 5% methanol in water with 0.01% ammonium hydroxide | nih.gov |

| Mobile Phase B | Methanol with 0.01% ammonium hydroxide | nih.gov |

| Column Temperature | 40°C | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |

Radioimmunoassay (RIA) is a highly sensitive immunological technique that can be used for the quantification of hormones in biological fluids. iaea.org The principle of RIA is based on the competitive binding of a radiolabeled antigen and an unlabeled antigen (the analyte in the sample) to a limited amount of a specific antibody. iaea.org

The development of an RIA for this compound would require the production of a specific antibody against it. Since steroids are small molecules, they are not immunogenic on their own and must be conjugated to a larger carrier protein, such as bovine serum albumin (BSA), to elicit an immune response. iaea.org The position on the steroid molecule where the carrier protein is attached is critical for the specificity of the resulting antibody. For progesterone (B1679170), conjugation at the 11α-position has been shown to be effective. iaea.org A similar strategy could be employed for this compound.

Once a specific antibody is developed, a radiolabeled version of the steroid is needed as a tracer. iaea.org The assay is then performed by incubating the sample, the antibody, and the radiolabeled steroid together. After separation of the antibody-bound and free steroid, the radioactivity is measured, and the concentration of the steroid in the sample is determined by comparison to a standard curve. While RIA is a very sensitive technique, it can be susceptible to cross-reactivity from structurally similar steroids, which can affect its accuracy. nih.gov

Derivatization Strategies for Analytical Purposes

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a particular analytical technique, most notably GC-MS. sigmaaldrich.com For steroids, derivatization is used to increase their volatility and thermal stability, and to improve their chromatographic behavior. tcichemicals.com

Trimethylsilylation, the introduction of a trimethylsilyl (B98337) (TMS) group, is the most common derivatization technique for steroids in GC-MS analysis. sigmaaldrich.com This process involves the reaction of active hydrogen atoms, such as those in hydroxyl groups, with a silylating reagent. tcichemicals.com

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). sigmaaldrich.com Often, a catalyst such as trimethylchlorosilane (TMCS) is added to the reagent to increase the reaction rate, especially for sterically hindered hydroxyl groups. sigmaaldrich.comtcichemicals.com The reaction conditions, such as temperature and time, need to be optimized to ensure complete derivatization. sigmaaldrich.com For example, in the analysis of estrogenic compounds, derivatization at 75°C for 45 minutes was found to be effective. sigmaaldrich.com In the analysis of long-term metabolites of DHCMT, derivatization was performed using a mixture of MSTFA, trimethyliodosilane (TMIS), and dithioerythritol (B556865) at 60°C for 20 minutes. researchgate.net

For this compound, the hydroxyl group at the C17 position would be the primary site for TMS derivatization. The resulting TMS ether would be significantly more volatile and amenable to GC-MS analysis than the parent compound.

Table 4: Common Reagents for Trimethylsilyl (TMS) Derivatization of Steroids

| Reagent | Abbreviation | Properties and Applications |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful silylating agent, commonly used for a wide range of compounds including alcohols, phenols, and carboxylic acids. sigmaaldrich.com |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Another highly reactive silylating agent, often used for the derivatization of steroids. researchgate.net |

| Trimethylchlorosilane | TMCS | Frequently used as a catalyst in combination with BSTFA or MSTFA to enhance the reactivity of the silylating mixture. tcichemicals.com |

| Trimethylsilylimidazole | TMSI | A strong silylating agent, particularly effective for hydroxyl groups. |

Dinitrophenylhydrazine Derivatives for Ketosteroid Analysis

The analysis of ketosteroids, including compounds like this compound, can be effectively performed by converting them into their 2,4-dinitrophenylhydrazine (B122626) (2,4-DNP) derivatives. uni.edu This long-standing chemical derivatization technique is utilized for the characterization and quantification of carbonyl groups present in steroids. uni.edu The reaction involves the condensation of 2,4-dinitrophenylhydrazine with the ketone functional groups on the steroid molecule, resulting in the formation of a 2,4-dinitrophenylhydrazone. This derivative possesses a strong chromophore, making it highly suitable for spectrophotometric detection and quantification. uni.edu

The structural features of the ketosteroid determine the spectral properties of its 2,4-DNP derivative. Generally, three classes of derivatives are formed based on the nature of the carbonyl group:

α,β-Unsaturated Carbonyl Groups: Steroids with a carbonyl group conjugated to a carbon-carbon double bond, such as the one at the 3-position in the A-ring of this compound, form red-colored derivatives. These typically exhibit an absorption maximum (λmax) in chloroform (B151607) at approximately 390 nm. uni.edu

Saturated Carbonyl Groups: Ketosteroids with isolated or "saturated" carbonyl groups, like the one at the 20-position in this compound, form yellow derivatives. Their λmax in chloroform is consistently found in the range of 364 to 366 nm. uni.edu

Bis-derivatives: Compounds containing both saturated and α,β-unsaturated carbonyl groups can form bis-2,4-DNP derivatives, which are typically orange. The absorption maxima for these derivatives in chloroform are observed at intermediate wavelengths, generally between 374 and 380 nm. uni.edu

The analytical workflow involves the separation of these colored derivatives, most commonly by thin-layer chromatography (TLC), followed by their quantification using spectrophotometry. uni.edu The relationship between the structure of the parent steroid and the spectral characteristics of its 2,4-DNP derivative is a key principle in this analytical approach. uni.edu

Below is a table summarizing the characteristics of 2,4-DNP derivatives for ketosteroids structurally related to this compound, illustrating the principles of the analysis.

| Parent Ketosteroid | Derivative Type | λmax in Chloroform (nm) | λmax in Ethanol (nm) | Observed Color |

|---|---|---|---|---|

| 17α-Hydroxy-4-pregnen-3,20-dione (17α-hydroxyprogesterone) | 3-α,β-unsaturated, 20-bis-2,4-DNP | ~374-380 | 365 | Orange |

| 4-Androsten-3,17-dione (Androstenedione) | 3-α,β-unsaturated, 17-bis-2,4-DNP | ~374-380 | 370 | Orange |

| Progesterone | 3-α,β-unsaturated, 20-bis-2,4-DNP | ~374-380 | - | Orange |

Data derived from studies on ovarian ketosteroids and their 2,4-DNP derivatives. uni.edu

Application of Isotopically Labeled Analogues in Metabolic Tracing

The study of the metabolic fate of this compound is greatly enhanced by the use of isotopically labeled analogues. nih.gov This powerful technique, central to modern metabolomics, involves replacing one or more atoms in the molecule with their stable, heavier isotopes, such as carbon-13 (¹³C), deuterium (B1214612) (²H), or nitrogen-15 (B135050) (¹⁵N). nih.govnih.gov These labeled compounds are chemically identical to their unlabeled counterparts but are distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.goveurisotop.com

The application of stable isotope labeling in metabolic research serves several critical functions:

Metabolite Identification and Pathway Discovery: By administering a labeled version of this compound to a biological system (in vitro or in vivo), researchers can trace the path of the labeled atoms as the parent compound is metabolized. nih.gov Any downstream metabolites that incorporate the isotopic label can be confidently identified as being derived from the administered steroid. eurisotop.com This allows for the unambiguous discovery of metabolic pathways, such as hydroxylation, reduction, or conjugation, and helps to distinguish true metabolites from background analytical noise. nih.goveurisotop.com

Quantitative Analysis: Isotopically labeled analogues are considered the gold standard for use as internal standards in quantitative mass spectrometry. nih.goveurisotop.com Because they co-elute with the unlabeled analyte and have nearly identical ionization efficiencies, they can effectively correct for variations in sample preparation and matrix effects like ion suppression, leading to highly accurate and precise quantification of the parent compound and its metabolites in complex biological fluids. nih.gov

Metabolic Flux Analysis: Isotope tracing provides more than just static concentrations; it allows for the measurement of metabolic flux—the rate of turnover of metabolites through a pathway. eurisotop.comnih.gov By monitoring the rate at which the label from this compound appears in its various metabolic products, researchers can gain a dynamic understanding of its metabolic processing under different physiological or pathological conditions. nih.gov

The choice of isotope and labeling position is crucial and depends on the specific metabolic transformations being investigated. For instance, labeling with ¹³C at specific positions in the steroid backbone can help elucidate which parts of the molecule are modified during biotransformation.

The table below illustrates hypothetical metabolic transformations of this compound and how an isotopic label (e.g., ¹³C) would be traced in its metabolites.

| Metabolic Reaction | Potential Metabolite | Isotopic Label Status | Analytical Implication |

|---|---|---|---|

| Hydroxylation | Hydroxy-4-chloro-17-hydroxypregn-4-ene-3,20-dione | Retained | The labeled metabolite will appear at a mass-to-charge ratio (m/z) higher than the parent compound by the mass of oxygen plus the isotopic mass difference. |

| Reduction of Ketone | 4-Chloro-17,20-dihydroxypregn-4-en-3-one | Retained | The labeled metabolite will have an m/z higher by the mass of two hydrogen atoms plus the isotopic mass difference compared to the parent. |

| Glucuronidation | This compound-glucuronide | Retained | A significant mass shift corresponding to the addition of the glucuronic acid moiety will be observed in the labeled metabolite. |

| Dechlorination | 17-hydroxypregn-4-ene-3,20-dione | Retained | The labeled metabolite will have an m/z lower than the parent compound, corresponding to the loss of chlorine, but will retain the isotopic label. |

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 4-Chloro-17-hydroxypregn-4-ene-3,20-dione using spectroscopic and chromatographic methods?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) to verify the steroid backbone, chlorine substitution at C4, and hydroxyl group at C16. High-resolution mass spectrometry (HRMS) confirms the molecular formula (CHClO) and isotopic pattern for chlorine. High-performance liquid chromatography (HPLC) with a reference standard ensures purity and retention time alignment .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods to minimize inhalation risks (H335) and wear nitrile gloves to prevent skin irritation (H315). Store the compound in a cool, dry environment (<25°C) away from oxidizers. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Maintain a safety data sheet (SDS) compliant with OSHA HCS guidelines .

Q. What synthetic routes are commonly employed to introduce the chlorine substituent at C4 in pregnane derivatives?

- Methodological Answer : Chlorination at C4 can be achieved via electrophilic halogenation using reagents like sulfuryl chloride (SOCl) in anhydrous dichloromethane. Monitor reaction progress with thin-layer chromatography (TLC) and optimize temperature (0–5°C) to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography ensures product integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different in vitro assays?

- Methodological Answer : Conduct meta-analysis of experimental variables (e.g., cell line viability, solvent polarity, and incubation time). Use factorial design (2 models) to isolate confounding factors. Validate results with orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter systems) .

Q. What computational strategies are effective in predicting the regioselectivity of reactions involving this compound?

- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and electron density maps. Pair with molecular dynamics simulations to assess steric effects at C4 and C17. Validate predictions via small-scale exploratory syntheses monitored by LC-MS .

Q. How can AI-driven platforms optimize reaction conditions for derivatizing this compound?

- Methodological Answer : Integrate reaction databases (e.g., Reaxys) with machine learning algorithms to predict solvent-catalyst pairs. Use platforms like COMSOL Multiphysics for multiparameter optimization (temperature, pressure, stoichiometry). Implement feedback loops where experimental yields refine computational models .

Q. What methodologies address stability challenges in long-term storage of this compound?

- Methodological Answer : Conduct accelerated stability studies under ICH Q1A guidelines (40°C/75% RH for 6 months). Analyze degradation products via GC-MS and quantify hydrolytic pathways. Stabilize formulations using lyophilization or inclusion complexes with cyclodextrins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.